8-iso Prostaglandin F2α Ethanolamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

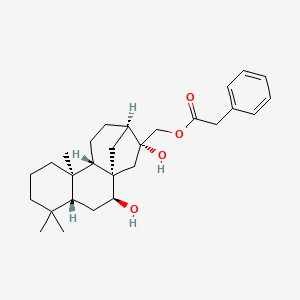

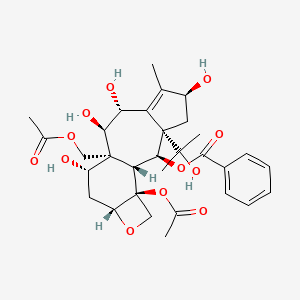

It has been reported that anandamide (AEA) can be used directly by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases to produce ethanolamide congeners of the classical PGs, including PGF2α. PGF2α ethanolamide has also been reported to be biosynthesized by this mechanism when AEA was infused into the lung and liver of fatty acid amide hydrolase-deficient mice. However, the accumulation of AEA can also lead to isoprostane-type peroxidative decomposition. 8-iso PGF2α ethanolamide is a standard that allows one to distinguish these non-enzymatic decomposition products from “prostamides” that could be of enzymatic origin.

Aplicaciones Científicas De Investigación

Therapeutic Applications

8-iso Prostaglandin F2α Ethanolamide, also known as Prostamide F2α, has shown potential in various therapeutic applications. Bimatoprost, a drug with pharmacology similar to prostamide F2α, is effectively used for treating glaucoma and eyelash hypotrichosis. Additionally, it stimulates hair growth in human scalp hair follicles and has shown potential in reducing fat deposition, particularly in preadipocytes (Woodward, Wang, & Poloso, 2013).

Cardiovascular and Pulmonary Functions

8-iso Prostaglandin F2α plays a role in modulating vascular tone. It exhibits both contractile and dilator actions in rat pulmonary artery, indicating its involvement in vascular function and potential implications in conditions like septic shock or pulmonary diseases (Jourdan, Evans, Curzen, & Mitchell, 1997).

Biochemical Pathways and Synthesis

The biochemical synthesis of prostamide F2α involves the oxidation of anandamide to form an endoperoxide intermediate by cyclooxygenase 2 (COX-2), followed by its reduction to prostamide F2α by prostaglandin F synthase. This two-step process is crucial for understanding the formation and function of this compound in the body (Yang, Ni, Woodward, Tang-Liu, & Ling, 2005).

Indicative Role in Disease States

8-iso Prostaglandin F2α serves as a biological indicator for oxidative stress and lipid peroxidation, making it valuable in assessing conditions like hypertensive nephropathy. Its levels reflect oxidative stress in vivo, which is critical for understanding and potentially treating various disease states (Liu Shuhua, 2010).

Metabolism and Excretion

Understanding the metabolism and excretion of 8-iso Prostaglandin F2α is important in evaluating oxidative stress in humans. Identifying its major urinary metabolite helps in developing methods for assessing oxidative stress status in clinical settings (Roberts, Moore, Zackert, Oates, & Morrow, 1996).

Relevance to Diabetes and Other Conditions

The compound has been linked to conditions like Type 2 Diabetes Mellitus, where it serves as an indicator of oxidative stress and may be involved in chronic complications associated with the disease (Xu Yu-shan, 2008).

Propiedades

Fórmula molecular |

C22H39NO5 |

|---|---|

Peso molecular |

397.5 |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18-,19+,20-,21+/m0/s1 |

Clave InChI |

XCVCLIRZZCGEMU-JJPTUHNDSA-N |

SMILES |

O[C@@H]1[C@@H](C/C=CCCCC(N([H])CCO)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |

Sinónimos |

iPF2α-III Ethanolamide; 8-Isoprostane Ethanolamide; 8-iso PGF2α Ethanolamide; 8-epi PGF2α Ethanolamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.